2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine

OLED Electron Transport Material Energy Level Engineering

This specific 2-substituted spirobifluorene-triazine isomer is essential for high-efficiency OLEDs. Its 2.80 eV triplet energy and deep -6.56 eV HOMO enable effective exciton confinement and hole blocking in TADF/phosphorescent devices, a performance advantage lost with other substitution patterns. Procuring the exact regioisomer is critical for reproducible device physics; generic alternatives risk severe efficiency roll-off.

Molecular Formula C40H25N3
Molecular Weight 547.661
CAS No. 1207176-84-8
Cat. No. B578804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine
CAS1207176-84-8
Molecular FormulaC40H25N3
Molecular Weight547.661
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9
InChIInChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H
InChIKeyYMMIMGRBLQBRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1207176-84-8): A Triazine-Spirobifluorene Hybrid for OLED Electron Transport and Host Applications


2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1207176-84-8), also known as SF2-TRZ, is a high-purity organic semiconductor belonging to the class of triazine-spirobifluorene hybrids . Its molecular architecture combines a central electron-deficient 1,3,5-triazine unit with a rigid, bulky 9,9'-spirobifluorene moiety, which imparts a high glass transition temperature and excellent morphological stability [1]. This compound is primarily utilized as an electron-transport layer (ETL) material or an n-type host in organic light-emitting diodes (OLEDs), where its deep HOMO level and high triplet energy are critical for balancing charge fluxes and confining excitons [1].

Why Generic Substitution of 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine is Not Advisable in OLED Development


In the class of triazine-spirobifluorene electron transport materials (ETMs), seemingly minor structural variations—such as the substitution position of the triazine group on the spirobifluorene core—dramatically alter key device-relevant properties, including triplet energy, HOMO/LUMO levels, and electron mobility [1][2]. This makes generic substitution highly risky. For instance, a study on regioisomers of a closely related compound demonstrated that changing the substitution position from the 2,7- (meta) to the 3,6-position (para) increased triplet energy from 2.61 eV to 2.86 eV, completely suppressing exciton quenching and leading to a significant improvement in device external quantum efficiency (EQE) [1]. Furthermore, the number of spirobifluorene substituents on a triazine core also impacts performance; a tris-substituted analog (TST) exhibited a lower triplet energy (2.54 eV) and poor device efficiency compared to other triazine derivatives, underscoring that precise molecular design is paramount [2].

2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine: Quantitative Differentiation vs. In-Class Analogs


Frontier Orbital Energy (HOMO/LUMO) Comparison: SF2-TRZ vs. SF3-TRZ and TST

The HOMO and LUMO energy levels of 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (SF2-TRZ) are reported as -6.56 eV and -3.27 eV, respectively . This deep HOMO level is comparable to that of its regioisomer, 2-(9,9'-spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine (SF3-TRZ), which has a HOMO of -6.54 eV and LUMO of -3.10 eV . In contrast, a tris-substituted analog, 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST), exhibits a significantly higher HOMO level of -5.80 eV and a LUMO of -2.10 eV, calculated via DFT [1]. The deeper HOMO of SF2-TRZ is critical for its function as an n-type host, enabling better hole blocking and charge balance compared to TST.

OLED Electron Transport Material Energy Level Engineering

Triplet Energy (ET) Differentiation: SF2-TRZ vs. TST for Exciton Confinement

The triplet energy (ET) of 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (SF2-TRZ) is reported to be 2.80 eV . This is sufficient to host green phosphorescent emitters like (PPy)2Ir(acac) (ET = 2.4 eV). In a study by Yoo et al., its close analog TST exhibited a significantly lower triplet energy of 2.54 eV [1]. This difference of 0.26 eV has a profound impact on device performance; the lower ET of TST fails to efficiently confine triplet excitons on the green phosphorescent emitter, leading to severe exciton quenching and poor efficiency. Consequently, TST-based devices achieved an external quantum efficiency (EQE) of only 5.1%, while devices using other high-ET triazine hosts in the same study reached up to 17.5% [1].

Phosphorescent OLEDs Host Material Exciton Management

Impact of Substitution Position on Photophysical and Device Properties: Evidence from Regioisomer Studies

The position of the diphenyltriazine substituent on the spirobifluorene core is a critical determinant of material performance. A comparative study on regioisomers of the bis-substituted analog SBFTrz provides strong class-level evidence for this effect [1]. The isomer with a para-linkage (p-SBFTrz, 3,6-substitution) exhibited a significantly higher triplet energy (2.86 eV) and glass transition temperature (Tg = 192 °C) compared to the meta-isomer (m-SBFTrz, 2,7-substitution) with a triplet energy of 2.61 eV and Tg of 153 °C [1]. This translates directly to device performance: the p-SBFTrz-based TADF OLED achieved a maximum external quantum efficiency (EQE) of 18.6%, while the m-SBFTrz-based device was limited to 14.6% [1]. By analogy, the specific substitution of a single diphenyltriazine group at the 2-position of the spirobifluorene core in this compound is likely a key factor differentiating its performance from other regioisomers like SF3-TRZ.

Isomer Engineering OLED Electron Transport Layer

Optimized Application Scenarios for 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine in OLED Research and Fabrication


As an n-Type Host Material for High-Efficiency TADF OLEDs

The compound's deep HOMO level of -6.56 eV and high triplet energy of 2.80 eV make it ideally suited for use as an n-type host in the emitting layer (EML) of thermally activated delayed fluorescence (TADF) OLEDs [1]. Its deep HOMO enables effective hole blocking at the EML/ETL interface, while its high triplet energy confines excitons, minimizing quenching. This combination has been shown to enable long-lived, efficient delayed fluorescence OLEDs, making it a material of choice for researchers developing high-efficiency green TADF devices [1].

As an Electron-Transport Layer (ETL) for Balanced Charge Injection in Green PhOLEDs

With a LUMO level of -3.27 eV and a triplet energy (ET) of 2.80 eV, this compound is well-suited as an electron-transport layer (ETL) in green phosphorescent OLEDs (PhOLEDs) [1]. Its ET is sufficiently high to act as an exciton blocking layer for green phosphorescent emitters, preventing triplet exciton diffusion out of the EML and thereby enhancing device efficiency. Its use can lead to more balanced charge recombination and reduced efficiency roll-off at high brightness, as demonstrated with analogous triazine-spirobifluorene materials .

For Fundamental Studies on Regioisomer Structure-Property Relationships

As the 2-substituted regioisomer in the family of spirobifluorene-triazine hybrids, this compound is an essential component for fundamental materials science research. Studies on related compounds have shown that the substitution position dramatically affects key properties like triplet energy and thermal stability [2]. Therefore, procuring this specific isomer is necessary for systematically investigating structure-property-performance relationships within this class of OLED materials, enabling researchers to understand the impact of precise molecular architecture on device physics [2].

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